molecular formula C27H29N3O3S B12583034 N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide CAS No. 593238-62-1

N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Cat. No.: B12583034
CAS No.: 593238-62-1
M. Wt: 475.6 g/mol
InChI Key: VUNLRVBUBFFUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3311~3,7~]dec-1-yl)acetamide is a complex organic compound that features a benzoxazole moiety, a tricyclodecane structure, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with an aldehyde under acidic conditions to form the benzoxazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for catalyst selection, as well as the development of continuous flow processes to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The benzoxazole ring can be reduced to a benzoxazoline under hydrogenation conditions.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of benzoxazoline derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The carbamothioyl group may also play a role in modulating the compound’s biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide is unique due to the combination of its benzoxazole, tricyclodecane, and carbamothioyl moieties, which confer distinct chemical and biological properties. This unique structure allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

CAS No.

593238-62-1

Molecular Formula

C27H29N3O3S

Molecular Weight

475.6 g/mol

IUPAC Name

2-(1-adamantyl)-N-[[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C27H29N3O3S/c1-15-2-5-23-21(6-15)29-25(33-23)20-10-19(3-4-22(20)31)28-26(34)30-24(32)14-27-11-16-7-17(12-27)9-18(8-16)13-27/h2-6,10,16-18,31H,7-9,11-14H2,1H3,(H2,28,30,32,34)

InChI Key

VUNLRVBUBFFUIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=S)NC(=O)CC45CC6CC(C4)CC(C6)C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.